molecular formula C20H17N5O4 B2847306 2-(4-methoxyphenoxy)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide CAS No. 899946-28-2

2-(4-methoxyphenoxy)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide

Cat. No. B2847306
CAS RN: 899946-28-2
M. Wt: 391.387
InChI Key: ALNKNMXXAYAVFC-UHFFFAOYSA-N
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Description

The compound “2-(4-methoxyphenoxy)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide” is a chemical compound with a complex structure. It is related to the field of organic synthesis .

Scientific Research Applications

Sweetness Inhibition

The compound has been used in research related to sweetness inhibition . It has been found that the compound and its derivatives can competitively inhibit sweetness . This property makes it a potential candidate for use in the food industry, particularly in the development of low-sugar or sugar-free products.

Structure-Activity Relationship Studies

The compound has been used in structure-activity relationship studies . Researchers have synthesized various derivatives of the compound and studied their sweetness inhibitory activity. The results of these studies can provide valuable insights into the design of new sweetness inhibitors .

Halogen Substitution Studies

The compound has been used in halogen substitution studies . Researchers have synthesized halogenated derivatives of the compound and evaluated their sweetness inhibitory properties. These studies can help understand the effect of halogen substitution on the sweetness inhibition properties of the compound .

Electronic Tongue Evaluation

The compound and its derivatives have been evaluated using an electronic tongue . This is a valuable tool for evaluating the sweetness inhibitory properties of the compound and its derivatives .

Oxidation Studies

The compound has been used in oxidation studies . The major oxidation product of the compound has been identified, which can provide valuable information about its chemical behavior .

Food Quality Improvement

The compound could potentially be used to improve the eating quality of high-energy, sports, and traditional high-sugar foods . By inhibiting sweetness, the compound could help reduce the sugar content of these foods, making them healthier .

properties

IUPAC Name

2-(4-methoxyphenoxy)-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O4/c1-28-15-7-9-16(10-8-15)29-12-18(26)23-24-13-21-19-17(20(24)27)11-22-25(19)14-5-3-2-4-6-14/h2-11,13H,12H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALNKNMXXAYAVFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-methoxyphenoxy)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide

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